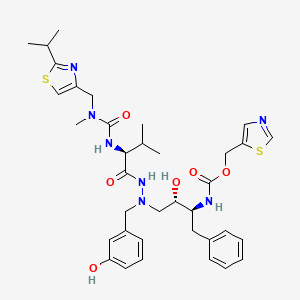
5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-N-((((N-methyl-N-2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valinylamino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-N-((((N-methyl-N-2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valinylamino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane is a complex organic molecule with significant applications in the field of medicinal chemistry. It is known for its role as a retroviral protease inhibitor, which makes it a valuable compound in the treatment of viral infections, particularly HIV.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of key intermediates. One of the primary steps includes the reaction of isobutyramide with phosphorus pentasulfide to form a thioamide intermediate, which is then cyclized with 1,3-dichloroacetone to produce a thiazole ring . This intermediate is further reacted with methylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Primarily used as an HIV protease inhibitor, helping to prevent the replication of the virus.
Industry: Employed in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of HIV protease, an enzyme crucial for the maturation of viral particles. By binding to the active site of the enzyme, it prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature, infectious viral particles. This action disrupts the viral life cycle and reduces the viral load in infected individuals.
Comparison with Similar Compounds
Similar Compounds
Ritonavir: Another HIV protease inhibitor with a similar mechanism of action.
Lopinavir: Often used in combination with ritonavir for enhanced efficacy.
Indinavir: A protease inhibitor with a different chemical structure but similar therapeutic use.
Uniqueness
The compound’s unique structure, particularly the presence of multiple thiazole rings and hydroxyl groups, contributes to its high binding affinity and specificity for HIV protease. This makes it a potent inhibitor with fewer side effects compared to other similar compounds.
Properties
CAS No. |
162739-47-1 |
|---|---|
Molecular Formula |
C36H47N7O6S2 |
Molecular Weight |
737.9 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S)-3-hydroxy-4-[(3-hydroxyphenyl)methyl-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C36H47N7O6S2/c1-23(2)32(40-35(47)42(5)18-27-21-50-34(38-27)24(3)4)33(46)41-43(17-26-12-9-13-28(44)14-26)19-31(45)30(15-25-10-7-6-8-11-25)39-36(48)49-20-29-16-37-22-51-29/h6-14,16,21-24,30-32,44-45H,15,17-20H2,1-5H3,(H,39,48)(H,40,47)(H,41,46)/t30-,31-,32-/m0/s1 |
InChI Key |
CMVINILZKHHTSR-CPCREDONSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)NN(CC2=CC(=CC=C2)O)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NN(CC2=CC(=CC=C2)O)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















